N-(3-acetylphenyl)-3-bromobenzamide
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Overview
Description
“N-(3-acetylphenyl)-3-bromobenzamide” is a compound that contains an acetylphenyl group, a bromobenzamide group, and an amide linkage. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the conjugation of the amide group. The bromine atom might add some steric hindrance .Chemical Reactions Analysis
Isocyanates, which are similar to amides, are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water . The bromine atom in the benzamide group could potentially undergo nucleophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Chemical Properties
Organocatalytic Activation for Synthesis : The synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols, which could be related to the synthesis and reactivity studies of compounds like N-(3-acetylphenyl)-3-bromobenzamide, was enabled by organocatalytic activation of N-bromosuccinimide. This method demonstrates the potential for creating highly functionalized compounds using a catalytic system delivering in situ acetyl hypobromite as the active brominating agent (Furst et al., 2020).
Luminescent Re(I) Triscarbonyl Complexes : N-heterocyclic carbenes have been utilized as π*-acceptors in luminescent Re(I) triscarbonyl complexes, showcasing the potential for creating materials with unique photophysical properties. This research could inform studies on the chemical properties and applications of this compound in material science (Casson et al., 2011).
Regioselective Ortho-Acetoxylation/Methoxylation : A highly regioselective ortho-acetoxylation of N-(2-benzoylphenyl)benzamides was achieved, which is closely related to the chemical structure of interest. This method provides insight into the synthesis and functionalization of benzamide derivatives, potentially useful for developing new chemical entities or materials (Reddy et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins via polar, hydrophobic, and π-π interactions .
Mode of Action
It is likely that the compound interacts with its targets through a combination of polar, hydrophobic, and π-π interactions . These interactions can lead to changes in the conformation or activity of the target proteins, potentially altering their function.
Biochemical Pathways
Similar compounds have been shown to inhibit enzymes in the methylerythritol phosphate (mep) pathway . This pathway is responsible for isoprene synthesis, which is vital to bacterial and parasitic metabolism and survival .
Pharmacokinetics
A structurally similar compound, n-(3-acetylphenyl)-n-methylacetamide, has been shown to have high gastrointestinal absorption and is predicted to be bbb permeant . These properties suggest that N-(3-acetylphenyl)-3-bromobenzamide may also have good bioavailability.
Result of Action
Based on the potential inhibition of the mep pathway, the compound could disrupt isoprene synthesis, leading to detrimental effects on bacterial and parasitic metabolism and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other molecules can affect the compound’s interactions with its targets. Additionally, factors such as pH and temperature can influence the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTHYWYCRFAOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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